molecular formula C8H20Cl2N2 B6225674 methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride CAS No. 2770353-45-0

methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Cat. No.: B6225674
CAS No.: 2770353-45-0
M. Wt: 215.2
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Description

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the reductive amination of pyrrolidine with an appropriate aldehyde or ketone, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure.

    N-methylpyrrolidine: A methylated derivative of pyrrolidine.

    Pyrrolidin-2-one: A lactam derivative with a similar core structure.

Uniqueness

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other pyrrolidine derivatives.

Properties

CAS No.

2770353-45-0

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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